5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole and pyrrolidinone rings imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can be achieved through multiple synthetic pathways. One common method involves the reaction of a pyrrolidinone derivative with a triazole precursor under specific conditions. For instance, the reaction may involve the use of succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency and yield . This method allows for the rapid synthesis of the compound under controlled conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidinone rings.
Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring but differ in the substituents attached to the ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has a similar triazole ring but with different functional groups.
Uniqueness
5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is unique due to the combination of the triazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11N5O |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
5-[(3-amino-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11N5O/c8-7-9-4-12(11-7)3-5-1-2-6(13)10-5/h4-5H,1-3H2,(H2,8,11)(H,10,13) |
InChI Key |
IFYQYCUOFQJLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CN2C=NC(=N2)N |
Origin of Product |
United States |
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